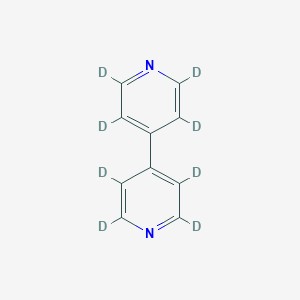

4,4'-Bipyridyl-d8

Übersicht

Beschreibung

4,4'-Bipyridyl-d8 is a deuterated compound, meaning it contains deuterium atoms instead of hydrogen. Deuterium is a stable isotope of hydrogen with one proton and one neutron. This compound is particularly interesting due to its isotopic composition, which can enhance stability and allow for precise analysis in various scientific fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4,4'-Bipyridyl-d8 typically involves the deuteration of pyridine derivatives. One common method is the catalytic exchange of hydrogen atoms with deuterium using deuterium gas (D2) in the presence of a suitable catalyst such as palladium on carbon (Pd/C). The reaction is usually carried out under high pressure and temperature to ensure complete deuteration .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to achieve efficient deuteration. The use of advanced catalysts and optimized reaction conditions ensures high yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

4,4'-Bipyridyl-d8 can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The compound can participate in substitution reactions, where deuterium atoms can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

Reduction: LiAlH4 in dry ether, NaBH4 in methanol.

Substitution: Halogenation using N-bromosuccinimide (NBS), nitration using nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of pyridine N-oxide derivatives, while reduction can yield deuterated pyridine derivatives with reduced functional groups .

Wissenschaftliche Forschungsanwendungen

Coordination Chemistry

Metal Coordination Polymers (CPs)

4,4'-Bipyridyl-d8 serves as an important ligand in the synthesis of metal coordination polymers. Its rigidity and ability to form stable complexes allow for the creation of diverse structural architectures. Recent studies have demonstrated the synthesis of various CPs using this compound with transition metals such as zinc and copper. For instance, coordination polymers like and exhibit promising antimicrobial properties against both Gram-positive and Gram-negative bacteria, showcasing the compound's potential in biomedical applications .

Table 1: Selected Metal Coordination Polymers Using this compound

| Coordination Polymer | Metal | Structure Type | Antimicrobial Activity |

|---|---|---|---|

| Zinc | Monoclinic | Yes | |

| Zinc | Orthorhombic | Yes | |

| Copper | - | Not specified |

Antimicrobial Activity

Research indicates that this compound derivatives exhibit antimicrobial activity against various pathogens. Studies have shown that coordination complexes formed with this ligand can effectively inhibit the growth of resistant strains of bacteria and fungi. The mechanism behind this activity is believed to involve disruption of microbial cell membranes and biofilm formation .

Table 3: Antimicrobial Efficacy of this compound Complexes

| Compound | Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| S. aureus | > 50 μg/mL | |

| K. pneumoniae | > 50 μg/mL |

Wirkmechanismus

The mechanism of action of 4,4'-Bipyridyl-d8 involves its interaction with molecular targets and pathways similar to its non-deuterated counterparts. The presence of deuterium can influence the rate of chemical reactions due to the kinetic isotope effect, where bonds involving deuterium are stronger and break more slowly than those involving hydrogen. This can lead to differences in reaction rates and pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2,3,5,6-Tetradeuterio-4-methoxyaniline: Another deuterated compound used in similar applications.

2,3,5,6-Tetradeuterio-4-nonylphenol: Used in research and industrial applications.

Methyl 4-Hydroxybenzoate-2,3,5,6-D4: Utilized as a preservative in foods, beverages, and cosmetics.

Uniqueness

4,4'-Bipyridyl-d8 is unique due to its dual deuteration on both pyridine rings, which enhances its stability and makes it particularly useful in precise analytical applications. Its isotopic composition allows for detailed studies in various scientific fields, making it a valuable compound for research.

Biologische Aktivität

Introduction

4,4'-Bipyridyl-d8 is a deuterated derivative of 4,4'-bipyridine, a compound widely studied for its coordination chemistry and biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial properties, antioxidant effects, and potential applications in medical and environmental fields.

This compound is characterized by its rigid bipyridine structure, which allows it to act as a bidentate ligand in coordination complexes. Its deuterated form enhances stability and can improve the resolution in spectroscopic studies. The compound's ability to form metal coordination polymers has been linked to its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of 4,4'-bipyridyl derivatives. For instance:

- Antifungal Activity : this compound exhibits antifungal activity against Candida albicans and Saccharomyces cerevisiae, with Minimum Inhibitory Concentrations (MIC) reported to be greater than 50 µg/mL .

- Bacterial Inhibition : Coordination polymers derived from this compound have shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Notably, they were effective against multi-drug resistant strains such as Klebsiella pneumoniae and Staphylococcus aureus (MRSA) at concentrations as low as 2 µg/mL .

Table 1: Antimicrobial Efficacy of this compound Derivatives

| Pathogen | MIC (µg/mL) | Activity Type |

|---|---|---|

| Candida albicans | >50 | Antifungal |

| Saccharomyces cerevisiae | >50 | Antifungal |

| Klebsiella pneumoniae | 2 | Antibacterial |

| Staphylococcus aureus (MRSA) | 2 | Antibacterial |

Antioxidant Properties

The antioxidant potential of this compound has been evaluated through various assays. For example:

- Cocrystal Studies : Research involving cocrystals of phloretin and 4,4'-bipyridine demonstrated improved antioxidant activity compared to pure phloretin. The release kinetics of antioxidants in digestive simulations indicated that the cocrystal form enhances bioavailability .

Table 2: Comparative Antioxidant Activity

| Compound | Antioxidant Activity (%) |

|---|---|

| Phloretin | X% |

| Phloretin–4,4'-bipy Cocrystal | Y% |

(Note: Specific values for antioxidant activity were not provided in the sources but are typically derived from comparative studies.)

Study on Coordination Polymers

A significant study investigated the synthesis of coordination polymers using this compound and zinc ions. These polymers displayed notable antimicrobial properties against various pathogens and were synthesized using eco-friendly methods such as ultrasonication in water or recyclable solvents . The study concluded that these materials could serve as potential alternatives to conventional antibiotics due to their effectiveness against resistant strains.

Research on Cocrystals

Another case study focused on the formation of cocrystals involving this compound and other biologically active compounds. The research revealed that these cocrystals not only exhibited enhanced solubility but also improved the release rates of active ingredients during simulated digestive processes. This characteristic is crucial for developing more effective drug formulations .

Eigenschaften

IUPAC Name |

2,3,5,6-tetradeuterio-4-(2,3,5,6-tetradeuteriopyridin-4-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2/c1-5-11-6-2-9(1)10-3-7-12-8-4-10/h1-8H/i1D,2D,3D,4D,5D,6D,7D,8D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWVTWFVJZLCBMC-PGRXLJNUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(N=C(C(=C1C2=C(C(=NC(=C2[2H])[2H])[2H])[2H])[2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132125-39-4 | |

| Record name | 132125-39-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.